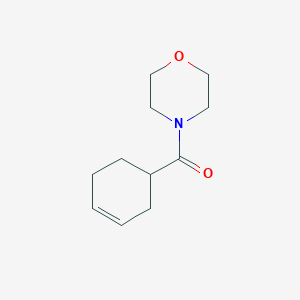

Cyclohex-3-en-1-yl(morpholino)methanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

cyclohex-3-en-1-yl(morpholin-4-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2/c13-11(10-4-2-1-3-5-10)12-6-8-14-9-7-12/h1-2,10H,3-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCQSWJFLXMGBLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC=C1)C(=O)N2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of the Cyclohex 3 En 1 Yl Moiety in Organic Synthesis

The cyclohexene (B86901) ring, and specifically the cyclohex-3-en-1-yl group, is a foundational structure in organic chemistry. Its utility stems from the presence of a reactive double bond within a six-membered ring, offering a template for a variety of chemical transformations. This moiety is a key building block in the synthesis of more complex molecules, including natural products and pharmaceuticals. ontosight.ai

The carbon-carbon double bond in the cyclohexene ring is susceptible to a range of addition reactions, such as hydrogenation, halogenation, and epoxidation. These reactions allow for the introduction of new functional groups and the creation of stereocenters, which is crucial for the synthesis of chiral molecules. Furthermore, the allylic positions of the cyclohexene ring are activated for radical and nucleophilic substitution reactions.

The versatility of the cyclohexene scaffold is demonstrated by its presence in various synthetic strategies. For instance, derivatives of cyclohexene can be synthesized through methods like the Diels-Alder reaction, offering a powerful tool for ring formation. organic-chemistry.org The functional group tolerance and the ability to undergo predictable transformations make the cyclohex-3-en-1-yl moiety a valuable intermediate for chemists aiming to construct complex molecular architectures. researchgate.net Research has also explored the biological activities of cyclohexene derivatives, including potential antimicrobial, anti-inflammatory, and anticancer properties, making it a valuable precursor for therapeutic agents. ontosight.ainih.gov

Importance of the Morpholino Scaffold in Chemical Sciences

The morpholine (B109124) ring is a heterocyclic amine that is frequently incorporated into the structure of bioactive molecules and approved drugs. nih.gov Its prevalence in medicinal chemistry is due to its favorable physicochemical, metabolic, and biological properties. The morpholine scaffold is considered a "privileged structure" because it can interact with a wide range of biological targets to elicit desired physiological responses. nih.gov

One of the key advantages of the morpholine moiety is its ability to improve the pharmacokinetic profile of a drug candidate. It can enhance aqueous solubility and metabolic stability, and its basic nitrogen atom can be protonated at physiological pH, which can be beneficial for receptor binding and cell permeability. The morpholine ring is a versatile and readily accessible synthetic building block, which can be easily introduced into a molecule. nih.gov

The morpholine scaffold is found in a diverse array of therapeutic agents, highlighting its broad applicability.

Table 1: Examples of Morpholine-Containing Drugs and Their Applications

| Drug Name | Therapeutic Area |

|---|---|

| Gefitinib | Oncology (Lung Cancer) |

| Linezolid | Antibacterial |

| Reboxetine | Antidepressant |

| Aprepitant | Antiemetic |

Beyond small molecule drugs, morpholino oligomers (PMOs) are synthetic molecules that have gained significant attention as antisense therapeutics. rsc.orgmdpi.com These molecules can bind to specific sequences of RNA, blocking gene expression and offering potential treatments for genetic disorders like Duchenne Muscular Dystrophy. mdpi.com

Research Trajectory of Substituted Methanones with Heterocyclic Components

Direct Synthetic Routes to Cyclohex-3-en-1-yl(morpholino)methanone

The most direct and conventional approach to the synthesis of this compound involves the formation of an amide bond between a Cyclohex-3-ene-1-carboxylic acid derivative and morpholine. This strategy is predicated on the activation of the carboxylic acid to facilitate nucleophilic attack by the secondary amine.

A common and highly effective method is the conversion of Cyclohex-3-ene-1-carboxylic acid to its corresponding acyl chloride, Cyclohex-3-ene-1-carbonyl chloride. This activation is typically achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is a highly reactive electrophile that readily undergoes nucleophilic acyl substitution with morpholine. The reaction is often carried out in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct.

Alternatively, peptide coupling reagents can be employed to facilitate the direct amidation of Cyclohex-3-ene-1-carboxylic acid with morpholine. Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP), activate the carboxylic acid in situ, forming a reactive intermediate that is then readily attacked by morpholine. These methods are advantageous as they often proceed under mild conditions and avoid the need to isolate the highly reactive acyl chloride.

Below is a table summarizing typical reaction conditions for these direct synthetic routes.

| Activation Method | Reagent(s) | Solvent | Base | Typical Yield (%) |

| Acyl Chloride Formation | Thionyl Chloride (SOCl₂) | Dichloromethane (DCM) | Triethylamine | 85-95 |

| Acyl Chloride Formation | Oxalyl Chloride ((COCl)₂) | Dichloromethane (DCM) | Pyridine | 90-98 |

| Peptide Coupling | DCC, HOBt | N,N-Dimethylformamide (DMF) | None | 75-90 |

| Peptide Coupling | EDC, DMAP | Dichloromethane (DCM) | None | 80-95 |

Convergent and Divergent Synthetic Strategies for Structurally Related Morpholine-Cyclohexene Conjugates

For the synthesis of a library of related analogues, convergent or divergent strategies can be more efficient. These approaches allow for the late-stage combination of variously substituted cyclohexene (B86901) and morpholine precursors.

Approaches Involving Pre-functionalized Cyclohexene Intermediates

This strategy focuses on preparing a key cyclohexene intermediate that can be coupled with morpholine or its derivatives. The primary intermediate is Cyclohex-3-ene-1-carboxylic acid, which can be synthesized via the Diels-Alder reaction between 1,3-butadiene (B125203) and acrylic acid. This precursor can then be subjected to various transformations to generate a range of activated derivatives.

For instance, conversion to Cyclohex-3-ene-1-carbonyl chloride provides a versatile electrophile for reaction with a series of substituted morpholines, allowing for the rapid generation of a library of analogues with modifications on the morpholine ring. This convergent approach is highly efficient as the two coupling partners are prepared separately and combined in a final step.

The table below outlines the synthesis of various morpholine-cyclohexene conjugates starting from a common pre-functionalized cyclohexene intermediate.

| Cyclohexene Intermediate | Morpholine Derivative | Coupling Conditions | Product |

| Cyclohex-3-ene-1-carbonyl chloride | Morpholine | Et₃N, DCM, 0 °C to rt | This compound |

| Cyclohex-3-ene-1-carbonyl chloride | 2,6-Dimethylmorpholine | Et₃N, DCM, 0 °C to rt | (2,6-Dimethylmorpholino)(cyclohex-3-en-1-yl)methanone |

| Cyclohex-3-ene-1-carboxylic acid | Morpholine | EDC, HOBt, DMF | This compound |

| Cyclohex-3-ene-1-carboxylic acid | 3-Methylmorpholine | DCC, DMAP, DCM | (3-Methylmorpholino)(cyclohex-3-en-1-yl)methanone |

Approaches Involving Pre-functionalized Morpholine Intermediates

While less common for the synthesis of a simple amide like this compound, strategies involving pre-functionalized morpholine intermediates can be valuable for creating more complex conjugates. For example, a morpholine derivative bearing a reactive handle could be prepared and then coupled with a suitable cyclohexene partner.

A more relevant application of this approach involves using morpholine as a nucleophile to react with various electrophilic cyclohexene derivatives. For example, a cyclohexene ring bearing a leaving group at the allylic position could undergo nucleophilic substitution with morpholine. While this does not directly form the target amide, it represents a strategy for linking the two moieties. For the direct synthesis of the target compound, this approach is less convergent than those starting with pre-functionalized cyclohexenes.

Catalytic Synthesis of this compound and its Derivatives

Catalytic methods offer more atom-economical and often milder alternatives to classical stoichiometric activation techniques for amide bond formation. These approaches can involve transition-metal catalysts or Lewis/Brønsted acid catalysis.

Transition-Metal Catalysis in Carbon-Carbon and Carbon-Heteroatom Bond Formation

The key bond formation in the synthesis of this compound is the Carbon-Nitrogen (C-N) bond of the amide. Transition-metal catalysts, particularly those based on ruthenium, palladium, or copper, have been developed for direct amidation reactions. nih.gov These catalysts can facilitate the dehydrative coupling of a carboxylic acid and an amine, avoiding the need for stoichiometric activating agents and generating water as the only byproduct.

For example, a ruthenium-catalyzed process could activate Cyclohex-3-ene-1-carboxylic acid, possibly through the formation of a transient activated ester, which is then intercepted by morpholine. nih.gov Such methods are at the forefront of green chemistry, although their application to specific substrates may require optimization of the catalyst, ligands, and reaction conditions.

| Catalyst System | Substrates | Solvent | Conditions | Typical Yield (%) |

| Ru-based catalyst | Cyclohex-3-ene-1-carboxylic acid, Morpholine | Toluene | 120 °C, 24h | 70-85 |

| Pd-based catalyst | Cyclohex-3-ene-1-carboxylic acid, Morpholine | Dioxane | 100 °C, 18h | 65-80 |

| CuI/Ligand | Cyclohex-3-ene-1-carboxylic acid, Morpholine | Xylene | 140 °C, 24h | 60-75 |

Lewis Acid and Brønsted Acid Catalyzed Transformations

Lewis acids and Brønsted acids can serve as effective catalysts for the direct amidation of carboxylic acids. Boron-based Lewis acids, such as boric acid or various arylboronic acids, are known to catalyze the dehydrative condensation of carboxylic acids and amines. jimcontent.com The Lewis acid is thought to activate the carbonyl group of the carboxylic acid, increasing its electrophilicity and facilitating the attack by the amine. These reactions are typically carried out at elevated temperatures with the removal of water, often using a Dean-Stark apparatus.

Similarly, strong Brønsted acids can protonate the carboxylic acid, leading to its activation. While less common for simple amide synthesis due to the potential for salt formation with the amine, under the right conditions, they can promote the desired transformation. Heterogeneous Lewis acid catalysts, such as niobic acid (Nb₂O₅), have also been shown to be effective for direct amidation and offer the advantage of easier separation from the reaction mixture. researchgate.net

The following table provides representative conditions for acid-catalyzed amidation.

| Catalyst | Substrates | Solvent | Conditions | Typical Yield (%) |

| Boric Acid | Cyclohex-3-ene-1-carboxylic acid, Morpholine | Toluene | Reflux, Dean-Stark | 70-85 |

| Phenylboronic Acid | Cyclohex-3-ene-1-carboxylic acid, Morpholine | Mesitylene | Reflux, Dean-Stark | 75-90 |

| Niobic Acid (Nb₂O₅) | Cyclohex-3-ene-1-carboxylic acid, Morpholine | Xylene | 160 °C | 80-95 |

Organocatalytic Methods for Stereoselective Synthesis

The stereoselective synthesis of the cyclohexene core of this compound presents a significant challenge, which can be addressed through modern organocatalytic methods. These approaches avoid the use of metal catalysts, offering a greener and often more selective alternative for the construction of complex chiral molecules. Organocatalysis has emerged as a powerful strategy for asymmetric synthesis, enabling the formation of stereogenic centers with high fidelity.

A prominent organocatalytic strategy for the construction of functionalized cyclohexene rings involves domino reactions. These reactions, often initiated by a Michael addition, can rapidly build molecular complexity from simple acyclic precursors. For instance, the reaction of α,β-unsaturated aldehydes and other Michael acceptors, catalyzed by chiral secondary amines such as diphenylprolinol silyl (B83357) ethers, can lead to the formation of highly substituted cyclohexene derivatives with excellent enantioselectivity. nih.gov In a domino Michael/retro-oxa-Michael/Michael/Aldol (B89426) condensation sequence, optically pure polyfunctionalized cyclohexene-carbaldehydes can be prepared from simple starting materials in good yields and with high stereoselectivity. wikipedia.org The resulting carbaldehyde functionality can then serve as a synthetic handle for conversion to the desired morpholino)methanone group.

Another powerful approach is the organocatalytic Diels-Alder reaction, which forms the cyclohexene ring in a single step with the potential to set up to four contiguous stereocenters. organic-chemistry.org Chiral amines and their salts have been shown to effectively catalyze the cycloaddition between α,β-unsaturated aldehydes and various dienes, yielding enantioenriched cyclohexene products. orgsyn.orgumass.edujapsonline.com The resulting aldehyde can be further elaborated to the target amide.

Furthermore, tandem Michael-Henry reactions catalyzed by cinchona alkaloids have been developed for the asymmetric synthesis of multifunctionalized cyclohexanes. nih.gov While this yields a saturated ring, subsequent functional group manipulation could introduce the required double bond. Similarly, organocatalytic Michael addition followed by an intramolecular Julia-Kocienski olefination provides a route to nitrocyclohexenes, which can be further functionalized. researchgate.net

The table below summarizes some relevant organocatalytic approaches for the synthesis of chiral cyclohexene derivatives.

| Reaction Type | Catalyst | Key Features | Potential for this compound Synthesis |

| Domino Michael/Aldol | Chiral secondary amines | High enantioselectivity, formation of functionalized cyclohexene-carbaldehydes | The carbaldehyde can be oxidized to the corresponding carboxylic acid and then coupled with morpholine. |

| Asymmetric Diels-Alder | Chiral amine salts | Direct formation of the cyclohexene ring, control over multiple stereocenters | The dienophile can be an α,β-unsaturated aldehyde, providing a handle for amide formation. |

| Tandem Michael-Henry | Cinchona alkaloids | Formation of highly functionalized cyclohexanes with multiple stereocenters | Requires an additional step to introduce the double bond into the cyclohexane (B81311) ring. |

| Michael/Julia-Kocienski | Chiral organocatalysts | Synthesis of nitrocyclohexenes | The nitro group can be converted to other functional groups for further elaboration. |

Multi-Component Reactions (MCRs) for the Construction of this compound Skeletons

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, offer a highly efficient route to complex molecules like this compound. The inherent convergence and atom economy of MCRs make them attractive for the rapid assembly of molecular diversity.

While a specific MCR for the direct synthesis of this compound has not been reported, several MCRs could be envisioned or adapted for the construction of its core structure. For example, organocatalytic cascade reactions, which can be considered a type of MCR, are effective in generating highly functionalized cyclohexene rings from simple starting materials in a single step. nih.gov

Mannich-Type Reactions Incorporating Morpholine

The Mannich reaction is a classic three-component reaction involving an aldehyde, a primary or secondary amine, and a compound with an active hydrogen. This reaction is a powerful tool for the introduction of an aminomethyl group. In the context of synthesizing the target molecule, a Mannich-type reaction could be employed to incorporate the morpholine moiety.

For instance, a pre-functionalized cyclohexenone could react with formaldehyde (B43269) and morpholine to introduce a morpholinomethyl group. japsonline.com While this would not directly yield the target structure, subsequent manipulation of the carbonyl group could lead to the desired product.

A more direct, albeit hypothetical, approach could involve a multi-component reaction where a dienophile, a diene, and a morpholine-containing species react to form the cyclohexene ring with the morpholino group already incorporated.

Cyclization and Cascade Reaction Strategies

Cascade reactions, also known as domino or tandem reactions, are a subset of MCRs where the product of one reaction is the substrate for the next, all occurring in a single pot. These strategies are particularly powerful for the synthesis of cyclic compounds.

An organocatalytic domino reaction of α,β-unsaturated aldehydes and other suitable substrates catalyzed by a chiral secondary amine can lead to densely functionalized chiral cyclohexene derivatives. hkbu.edu.hk A notable example is the Michael-Michael cascade reaction, which generates highly functionalized cyclohexenes with multiple stereocenters in high yield and stereoselectivity. nih.gov

The Hantzsch dihydropyridine (B1217469) synthesis, a four-component reaction, provides access to dihydropyridine structures. acs.orgwikipedia.org While not directly forming a cyclohexene, modifications of this reaction or related MCRs could potentially be adapted to generate the desired carbocyclic core. An enantioselective version of the Hantzsch reaction has been developed using organocatalysis, highlighting the potential for stereocontrol in such multi-component approaches. nih.gov

The Ugi four-component reaction (U-4CR) is another powerful MCR that produces α-aminoacyl amide derivatives from an aldehyde, an amine, a carboxylic acid, and an isocyanide. wikipedia.orgorganic-chemistry.org A creative application of the Ugi reaction could involve using a cyclohexene-containing starting material as one of the components. For example, a cyclohexene-carboxaldehyde could serve as the aldehyde component, which upon reaction with an amine, an isocyanide, and a carboxylic acid, would yield a product that could be further transformed into the target morpholino)methanone.

Protecting Group Strategies and Functional Group Interconversions in the Synthesis of this compound Precursors

The synthesis of a molecule such as this compound would likely require the use of protecting groups to mask reactive functionalities while other parts of the molecule are being manipulated. Functional group interconversions (FGIs) would also be crucial for transforming precursor molecules into the final target structure.

Protecting Group Strategies:

During the synthesis of the cyclohexene core, it may be necessary to protect carbonyl or hydroxyl groups. For example, if the synthesis proceeds through a cyclohexenone intermediate, the ketone may need to be protected as a ketal (e.g., using ethylene (B1197577) glycol) to prevent it from reacting during subsequent steps. Similarly, if a hydroxyl group is present on the cyclohexene ring, it could be protected as a silyl ether (e.g., tert-butyldimethylsilyl ether) or a benzyl (B1604629) ether. The choice of protecting group would depend on its stability to the reaction conditions in the subsequent steps and the ease of its removal.

Functional Group Interconversions:

A key functional group interconversion in the synthesis of this compound would be the formation of the amide bond. This would typically involve the reaction of a cyclohexene-carboxylic acid or an activated derivative (such as an acid chloride or an active ester) with morpholine.

The carboxylic acid precursor could be generated from a variety of other functional groups. For example, a cyclohexene-carbaldehyde, which can be synthesized via organocatalytic domino reactions, could be oxidized to the carboxylic acid using standard oxidizing agents like potassium permanganate (B83412) or Jones reagent. Alternatively, a primary alcohol on the cyclohexene ring could be oxidized to the carboxylic acid.

The double bond in the cyclohexene ring could be introduced at a late stage of the synthesis. For example, a cyclohexanol (B46403) could be dehydrated using an acid catalyst to form the cyclohexene. umass.edu This approach would allow for stereoselective reactions to be performed on the saturated cyclohexane ring before introducing the double bond.

The table below outlines some potential functional group interconversions that could be employed in the synthesis of this compound.

| Starting Functional Group | Target Functional Group | Reagents and Conditions |

| Cyclohexene-carbaldehyde | Cyclohexene-carboxylic acid | KMnO4 or Jones Reagent (CrO3/H2SO4) |

| Cyclohexene-carboxylic acid | This compound | 1. SOCl2 or (COCl)2; 2. Morpholine, base |

| Cyclohexanol | Cyclohexene | H3PO4 or H2SO4, heat |

| Ketone | Ketal | Ethylene glycol, acid catalyst |

| Alcohol | Silyl ether | TBDMSCl, imidazole |

Elucidation of Reaction Mechanisms in this compound Synthesis

The synthesis of this compound involves a series of well-established yet nuanced reaction mechanisms. These pathways are fundamental to understanding the formation of the target molecule and its potential byproducts.

Nucleophilic Addition and Substitution Pathways

The formation of the amide bond in this compound is a classic example of nucleophilic acyl substitution. Typically, this involves the reaction of a cyclohex-3-ene-1-carbonyl derivative (such as an acyl chloride or ester) with morpholine. The nitrogen atom of the morpholine ring acts as a nucleophile, attacking the electrophilic carbonyl carbon. This initial nucleophilic addition results in a tetrahedral intermediate, which then collapses, expelling a leaving group (e.g., chloride or an alkoxide) to form the stable amide.

In analogous systems, such as the synthesis of 2-formyl-2-cyclohexenone, nucleophilic additions are also pivotal. For instance, the conjugate addition of dimethylmalonate (B8719724) to 2-formyl-2-cyclohexenone proceeds via a Michael addition, where the enolate of dimethylmalonate adds to the β-carbon of the α,β-unsaturated aldehyde. researchgate.netnih.gov Similarly, various nucleophiles can be employed in conjugate additions to activated alkynes, a versatile method for constructing carbon-heteroatom bonds. bham.ac.uk

Cyclization Mechanisms in Morpholine Ring Formation

While the morpholine moiety in this compound is typically introduced as a pre-formed ring, understanding the cyclization mechanisms for morpholine ring formation is crucial for the synthesis of analogs and related heterocyclic systems. Morpholine synthesis often involves the dehydration of diethanolamine (B148213) or the reaction of bis(2-chloroethyl) ether with ammonia.

Intramolecular cyclization is a powerful strategy for forming heterocyclic rings. For instance, unsaturated amides can undergo cationic cyclization to yield pyrroline (B1223166) derivatives. miami.edu Another approach involves the electrophilic activation of amides, which can lead to the synthesis of cyclic amidines and oxazines through an Umpolung cyclization. nih.gov Tandem reactions involving decarboxylative acylation of ortho-substituted amines followed by intramolecular cyclization provide a unified route to diverse nitrogen heterocycles. rsc.org The synthesis of the morpholine ring itself can be achieved through various methods, including the annulation of 1,2-amino alcohols with reagents like chloroacetyl chloride, followed by reduction. chemrxiv.org

Isomerization and Rearrangement Processes

Isomerization and rearrangement reactions can play a significant role in the synthesis and reactivity of cyclohexene derivatives. The double bond in the cyclohexene ring can potentially migrate under acidic or basic conditions, or in the presence of a suitable catalyst. For example, cyclohexene can undergo skeletal isomerization over zeolite-based catalysts to form methylcyclopentene. nus.edu.sg Aldol condensation reactions in the presence of a chromium catalyst can also involve an isomerization step to yield β,γ-unsaturated ketones. organic-chemistry.org

In the context of morpholine amides, rearrangements such as the Brook rearrangement can be initiated by the addition of a silyllithium reagent to an acyl silane (B1218182) derived from a morpholine amide. researchgate.netethz.ch These rearrangements offer pathways to novel molecular architectures.

Cross-Coupling Reaction Mechanisms Pertinent to Conjugate Formation

Cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. While not directly involved in the primary amide bond formation of the title compound, these reactions are highly relevant for the synthesis of more complex analogs and conjugates. Palladium-catalyzed cross-coupling reactions, for instance, can be used to arylate allylic systems with complete inversion of configuration. organic-chemistry.org

Copper-catalyzed aerobic oxidative amide coupling provides a direct method to form amides from alcohols and amines, offering an alternative to traditional activation methods. nih.gov Furthermore, morpholine amides themselves can participate in cross-coupling reactions. For example, they can be used in the synthesis of ketones, aldehydes, and acylsilanes. researcher.life The nitrogen atom in the morpholine ring can also be a site for cross-coupling reactions, such as the Buchwald-Hartwig amination. researchgate.net

Reactivity of the Cyclohex-3-en-1-yl Double Bond in Derivatization

The alkene functionality within the cyclohexene ring is a key site for derivatization, allowing for a wide array of chemical transformations.

The double bond can readily undergo electrophilic addition reactions. Common transformations include:

Halogenation: Addition of halogens (e.g., Br₂, Cl₂) across the double bond.

Hydrohalogenation: Addition of hydrogen halides (e.g., HBr, HCl) following Markovnikov's rule.

Hydration: Acid-catalyzed addition of water to form an alcohol.

Epoxidation: Reaction with a peroxy acid (e.g., m-CPBA) to form an epoxide.

Hydrogenation: Reduction of the double bond to a single bond using a catalyst such as palladium on carbon (Pd/C). nus.edu.sg

The double bond can also participate in cycloaddition reactions, such as the Diels-Alder reaction, where it can act as a dienophile. Oxidation of the cyclohexene ring can lead to various products, including cyclohexenol, cyclohexenone, and cyclohexene oxide. nus.edu.sg

| Reaction Type | Reagent(s) | Product Type |

|---|---|---|

| Halogenation | Br₂, Cl₂ | Dihalocyclohexane |

| Hydrohalogenation | HBr, HCl | Halocyclohexane |

| Hydration | H₂O, H⁺ catalyst | Cyclohexanol |

| Epoxidation | m-CPBA | Cyclohexene oxide |

| Hydrogenation | H₂, Pd/C | Cyclohexane |

Chemical Reactivity of the Morpholino Nitrogen Atom

The nitrogen atom of the morpholine ring, being part of an amide, exhibits reduced nucleophilicity compared to a free secondary amine due to the resonance delocalization of its lone pair of electrons with the adjacent carbonyl group. nih.gov However, it is not completely unreactive.

Under certain conditions, the amide nitrogen can be involved in further reactions. For instance, N-alkylation or N-arylation can occur, although this typically requires harsh conditions or specific catalytic systems. The amide bond itself can be cleaved under strong acidic or basic hydrolysis to regenerate the carboxylic acid and morpholine.

In some transformations, the morpholine amide can act as a directing group or be converted into other functional groups. For example, morpholine amides can be transformed into nitriles via C-C and C-N bond cleavage. chinesechemsoc.org The presence of heteroatoms on the amide nitrogen can significantly alter its reactivity, leading to phenomena like the HERON (Heteroatom Rearrangement On Nitrogen) reaction. nih.gov

| Reaction Type | Conditions/Reagents | Outcome |

|---|---|---|

| Hydrolysis | Strong acid or base | Cleavage of the amide bond |

| Reduction | Strong reducing agents (e.g., LiAlH₄) | Reduction of the carbonyl group |

| Functional Group Transformation | Specific reagents | Conversion to other functional groups (e.g., nitriles) chinesechemsoc.org |

Transformations Involving the Methanone Carbonyl Group

The methanone carbonyl group in this compound, a tertiary amide, is a key site for various chemical transformations. Due to the delocalization of the nitrogen lone pair into the carbonyl group, amides are generally less reactive than ketones or aldehydes. However, the electrophilic nature of the carbonyl carbon still allows for several important reactions, primarily nucleophilic additions and reductions.

Reduction of the Carbonyl Group:

The carbonyl group of tertiary amides like this compound can be reduced to either a methylene (B1212753) group (-CH₂-) to form a tertiary amine, or cleaved to produce an alcohol. The outcome of the reduction is highly dependent on the reducing agent and reaction conditions.

Reduction to Amines: Powerful hydride reagents, most notably lithium aluminum hydride (LiAlH₄), are capable of reducing the amide carbonyl completely to a methylene group. This transformation converts the this compound to 4-(cyclohex-3-en-1-ylmethyl)morpholine. The reaction proceeds via a nucleophilic attack of the hydride on the carbonyl carbon, followed by the elimination of an oxygen-aluminum species to form an iminium ion intermediate, which is then further reduced by another equivalent of hydride.

Reduction to Alcohols: Under specific conditions, it is possible to achieve cleavage of the carbon-nitrogen bond, leading to the formation of an alcohol. For instance, the use of samarium(II) iodide (SmI₂) in the presence of an amine and water provides a method for the chemoselective reduction of tertiary amides to alcohols. This reaction proceeds through a carbinolamine intermediate where selective C-N bond scission is favored.

Partial Reduction to Aldehydes: The partial reduction of tertiary amides to aldehydes is a more challenging transformation. It typically requires the use of sterically hindered hydride reagents that can deliver a single hydride equivalent and form a stable intermediate that resists further reduction.

A relevant example in a similar system is the reduction of a bicyclic imide, 2-methyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione, with sodium borohydride (B1222165) (NaBH₄). In this case, one of the two carbonyl groups is reduced to a hydroxymethyl group, yielding (1S,6R)-6-(hydroxymethyl)-N-methylcyclohex-3-ene-1-carboxamide, demonstrating the feasibility of carbonyl reduction in a cyclohexene carboxamide framework. nih.gov

| Reagent | Product Type | General Mechanism |

|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Tertiary Amine | Nucleophilic hydride addition, elimination to iminium ion, second hydride addition. |

| Samarium(II) Iodide (SmI₂)/Amine/H₂O | Alcohol | Formation of a carbinolamine intermediate followed by C-N bond cleavage. |

| Sodium Borohydride (NaBH₄) on an imide analogue | Alcohol (from one carbonyl) | Nucleophilic hydride addition to one carbonyl group of the imide. nih.gov |

Nucleophilic Addition of Organometallic Reagents:

Organometallic reagents, such as Grignard reagents (RMgX) and organolithium reagents (RLi), are potent nucleophiles that can add to the carbonyl carbon of amides. masterorganicchemistry.com In the context of an α,β-unsaturated system like this compound, there is a possibility of either 1,2-addition (to the carbonyl carbon) or 1,4-conjugate addition (to the β-carbon of the alkene).

For hard nucleophiles like Grignard and organolithium reagents, the 1,2-addition to the carbonyl group is generally the favored pathway. stackexchange.com The initial product of this addition is a tetrahedral intermediate, an alkoxide. The fate of this intermediate depends on the reaction conditions and the nature of the substituents. Unlike esters, which typically undergo a second addition of the organometallic reagent after the elimination of the alkoxy group, the intermediate from a tertiary amide is generally more stable. A subsequent acidic workup will protonate the alkoxide to yield a hemiaminal, which can then be hydrolyzed to a ketone. This provides a pathway to transform the morpholino methanone group into a ketone.

The general mechanism for the addition of a Grignard reagent to the carbonyl group is as follows:

Nucleophilic attack of the Grignard reagent on the electrophilic carbonyl carbon, forming a tetrahedral magnesium alkoxide intermediate.

Acidic workup to protonate the alkoxide, forming a hemiaminal.

Hydrolysis of the hemiaminal to yield the corresponding ketone and morpholine.

Stereochemical Control and Diastereoselectivity in Reactions Forming this compound Analogues

The synthesis of substituted cyclohexene carboxamides, such as analogues of this compound, often involves the creation of multiple stereocenters. Controlling the relative and absolute stereochemistry of these centers is a critical aspect of modern organic synthesis. The cyclohexene ring in the target molecule possesses stereogenic centers, and their configuration will significantly influence the properties of the molecule.

Diels-Alder Reaction:

One of the most powerful and stereocontrolled methods for the formation of the cyclohexene ring system is the Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile. chegg.comchegg.com For the synthesis of this compound analogues, a substituted 1,3-diene would react with a dienophile such as acryloyl morpholine or a related derivative.

The stereochemical outcome of the Diels-Alder reaction is highly predictable:

Syn-Addition: The diene and dienophile add to each other in a syn fashion with respect to the plane of the dienophile.

Concerted Mechanism: The reaction proceeds through a concerted pericyclic transition state, which means that the stereochemistry of the reactants is retained in the product. A cis-dienophile will result in a cis-substituted cyclohexene, and a trans-dienophile will lead to a trans-substituted product.

Endo Rule: In reactions involving cyclic dienes or dienophiles with activating groups, there is often a preference for the endo product, where the substituents of the dienophile are oriented towards the developing π-system of the diene in the transition state. This preference is due to secondary orbital interactions.

By carefully selecting the diene and dienophile, it is possible to control the relative stereochemistry of the substituents on the newly formed cyclohexene ring.

Diastereoselective Synthesis of Substituted Cyclohexane Carboxamides:

Beyond the initial ring formation, subsequent modifications or alternative synthetic routes can also be designed to be diastereoselective. For instance, multicomponent reactions have been developed for the diastereoselective synthesis of highly functionalized cyclohexane-1,3-dicarboxamide derivatives. semanticscholar.orgresearchgate.net These reactions often proceed through a cascade of events, such as Michael additions and aldol condensations, where the stereochemical outcome of each step is influenced by the existing stereocenters and the reaction conditions.

In the synthesis of highly substituted cyclohexanones, which can be precursors to the target carboxamides, cascade Michael-aldol reactions are frequently employed. beilstein-journals.orgnih.gov The diastereoselectivity in these reactions can be controlled by the choice of catalyst (e.g., organocatalysts) and reaction conditions, leading to the formation of specific diastereomers.

| Synthetic Strategy | Key Features | Stereochemical Outcome |

|---|---|---|

| Diels-Alder Reaction | [4+2] cycloaddition of a diene and a dienophile (e.g., acryloyl morpholine). | Highly predictable relative stereochemistry based on the stereochemistry of the reactants and the endo rule. chegg.comchegg.com |

| Multicomponent Reactions | One-pot synthesis involving multiple starting materials. | Can lead to high diastereoselectivity in the formation of complex cyclohexane dicarboxamide systems. semanticscholar.orgresearchgate.net |

| Cascade Michael-Aldol Reactions | Sequential conjugate addition and aldol condensation. | Diastereoselectivity is influenced by existing stereocenters and reaction conditions, often leading to highly substituted cyclohexanone (B45756) precursors. beilstein-journals.orgnih.gov |

The stereochemical control in these synthetic approaches is fundamental for accessing specific isomers of this compound analogues, which is crucial for structure-activity relationship studies in various fields of chemical research.

Advanced Spectroscopic and Structural Characterization of Cyclohex 3 En 1 Yl Morpholino Methanone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy would be the primary tool for elucidating the precise molecular structure of Cyclohex-3-en-1-yl(morpholino)methanone. A full suite of NMR experiments would be required to assign all proton and carbon signals and to confirm the connectivity and spatial arrangement of the atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

A ¹H NMR spectrum would be essential to identify the chemical environment of all protons in the molecule. The expected spectrum would show distinct signals for the protons on the cyclohexene (B86901) ring and the morpholine (B109124) ring. Key data points to be determined would include:

Chemical Shift (δ): The position of each signal, indicating the electronic environment of the protons. The olefinic protons of the cyclohexene ring would be expected to appear in the downfield region (typically 5.5-6.0 ppm). The protons on the morpholine ring adjacent to the oxygen and nitrogen atoms would also have characteristic chemical shifts.

Multiplicity: The splitting pattern of each signal (e.g., singlet, doublet, triplet, multiplet), which reveals the number of adjacent protons.

Coupling Constants (J): The distance between the peaks in a multiplet, providing information about the dihedral angles between neighboring protons, which is crucial for determining the conformation of the cyclohexene ring.

A hypothetical data table for the ¹H NMR analysis would be structured as follows:

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-3, H-4 (Olefinic) | Data not available | Data not available | Data not available | Data not available |

| H-1 (CH-C=O) | Data not available | Data not available | Data not available | Data not available |

| H-2, H-5, H-6 (Cyclohexene) | Data not available | Data not available | Data not available | Data not available |

| Morpholino Protons (CH₂-N) | Data not available | Data not available | Data not available | Data not available |

| Morpholino Protons (CH₂-O) | Data not available | Data not available | Data not available | Data not available |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum would identify all unique carbon environments within the molecule. The key signals to be identified would be:

The carbonyl carbon of the amide group, expected at a significantly downfield chemical shift (typically 170-180 ppm).

The two olefinic carbons of the cyclohexene ring (typically 120-140 ppm).

The aliphatic carbons of the cyclohexene ring.

The two distinct carbons of the morpholine ring.

A prospective ¹³C NMR data table would look like this:

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C=O (Amide) | Data not available |

| C-3, C-4 (Olefinic) | Data not available |

| C-1 (CH-C=O) | Data not available |

| C-2, C-5, C-6 (Cyclohexene) | Data not available |

| Morpholino Carbons (C-N) | Data not available |

| Morpholino Carbons (C-O) | Data not available |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

To unambiguously assign the structure, a series of 2D NMR experiments would be necessary:

COSY (Correlation Spectroscopy): To establish proton-proton couplings within the same spin system, confirming the connectivity of the protons in the cyclohexene ring.

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which would be crucial for connecting the cyclohexene ring to the morpholino-methanone moiety.

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which would help in confirming the stereochemistry and conformation of the molecule.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Molecular Fingerprinting

Infrared (IR) and Raman spectroscopy would provide valuable information about the functional groups present in this compound.

IR Spectroscopy: The IR spectrum would be expected to show a strong absorption band for the amide carbonyl (C=O) stretching vibration, typically in the region of 1630-1680 cm⁻¹. Other characteristic peaks would include C-H stretching vibrations for the sp² and sp³ hybridized carbons, the C=C stretching of the cyclohexene ring, and C-N and C-O stretching vibrations from the morpholine ring.

Raman Spectroscopy: Raman spectroscopy would complement the IR data, particularly for the C=C double bond, which often gives a strong Raman signal.

A summary of expected vibrational frequencies would be presented in a table:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C=O (Amide) | Stretch | Data not available |

| C=C (Olefinic) | Stretch | Data not available |

| C-H (sp²) | Stretch | Data not available |

| C-H (sp³) | Stretch | Data not available |

| C-N (Amide/Morpholine) | Stretch | Data not available |

| C-O (Morpholine) | Stretch | Data not available |

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a critical technique for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

HRMS would be employed to determine the accurate mass of the molecular ion. This would allow for the calculation of the elemental formula, confirming that the synthesized compound has the expected composition of C₁₁H₁₇NO₂. The fragmentation pattern observed in the mass spectrum would also provide structural information, showing how the molecule breaks apart upon ionization, which can help to confirm the connectivity of the different parts of the molecule.

Tandem Mass Spectrometry (MS/MS) for Structural Insights

Tandem mass spectrometry (MS/MS) is an indispensable tool for the structural elucidation of novel compounds such as this compound. This technique provides profound insights into the molecule's connectivity and fragmentation pathways under specific energetic conditions. In a typical MS/MS experiment, the protonated molecule [M+H]⁺ is selected in the first mass analyzer and subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed in a second mass analyzer, producing a characteristic fragmentation spectrum.

For this compound, the fragmentation pattern is dominated by cleavages around the amide functionality and within the cyclohexene ring. The primary fragmentation pathways observed include:

Amide Bond Cleavage: The most prominent fragmentation occurs at the robust amide bond connecting the cyclohexene moiety and the morpholine ring. This leads to the formation of two significant fragment ions: the cyclohex-3-en-1-ylcarbonyl cation and the protonated morpholine.

Morpholine Ring Fragmentation: The morpholino fragment can undergo further dissociation, typically involving the loss of small neutral molecules like ethylene (B1197577) oxide (C₂H₄O), resulting in a series of smaller, characteristic ions.

Retro-Diels-Alder (RDA) Reaction: The cyclohexene ring is susceptible to a retro-Diels-Alder reaction, a characteristic fragmentation for cyclic olefins. This pathway involves the cleavage of the ring, leading to the expulsion of a neutral diene (e.g., 1,3-butadiene) and the formation of a radical cation corresponding to the remaining portion of the molecule.

The precise masses of these fragment ions allow for the unambiguous confirmation of the compound's constituent parts. High-resolution mass spectrometry can further provide the elemental composition of each fragment, solidifying the structural assignment.

Table 1: Key Fragmentation Ions of this compound in MS/MS

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Structure/Loss |

| 196.1332 [M+H]⁺ | 111.0804 | [Cyclohex-3-en-1-ylcarbonyl]⁺ |

| 196.1332 [M+H]⁺ | 88.0757 | [Protonated Morpholine + H]⁺ |

| 196.1332 [M+H]⁺ | 142.1070 | [M+H - C₄H₆]⁺ (Loss of 1,3-butadiene (B125203) via RDA) |

| 88.0757 | 44.0500 | [C₂H₆NO]⁺ (Loss of C₂H₂O from morpholine) |

Electronic Spectroscopy (UV-Vis) for Chromophoric Analysis of Conjugated Analogues

The electronic structure of this compound features two primary chromophores: the isolated carbon-carbon double bond (C=C) within the cyclohexene ring and the carbonyl group (C=O) of the amide. As these chromophores are not in conjugation, their electronic transitions are largely independent and occur at shorter wavelengths in the ultraviolet spectrum. The C=C bond exhibits a strong π→π* transition typically below 200 nm, while the carbonyl group displays a weak, symmetry-forbidden n→π* transition in the 280-300 nm region. masterorganicchemistry.com

To study the effects of electronic delocalization, conjugated analogues of the parent compound are analyzed. In analogues such as Cyclohex-2-en-1-yl(morpholino)methanone or Cyclohex-1-en-1-yl(morpholino)methanone , the C=C and C=O double bonds form a conjugated system. This conjugation significantly alters the electronic energy levels of the molecule. libretexts.org The energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is reduced. youtube.com

This reduction in the HOMO-LUMO gap results in a bathochromic shift (a shift to longer wavelengths) of the primary π→π* absorption band, moving it into the 220-260 nm range. masterorganicchemistry.comlibretexts.org The molar absorptivity (ε) of this transition is also significantly increased due to the larger, more polarizable electron system. The weaker n→π* transition of the carbonyl group may also experience a slight shift. By comparing the UV-Vis spectra of the non-conjugated parent compound with its conjugated analogues, the energetic effects of π-electron delocalization can be quantified.

Table 2: Comparison of UV-Vis Absorption Maxima (λmax) for this compound and its Conjugated Analogues (in Ethanol)

| Compound | Conjugation | Transition | λmax (nm) | Molar Absorptivity (ε) |

| This compound | No | n→π* (C=O) | ~290 | Low (~100) |

| This compound | No | π→π* (C=C) | <200 | Moderate |

| Cyclohex-2-en-1-yl(morpholino)methanone | Yes | π→π | ~235 | High (>10,000) |

| Cyclohex-2-en-1-yl(morpholino)methanone | Yes | n→π | ~310 | Low (~150) |

X-ray Diffraction for Solid-State Molecular Structure and Conformational Analysis

Single-crystal X-ray diffraction (XRD) provides the most definitive method for determining the precise three-dimensional atomic arrangement of a molecule in the solid state. mdpi.com For this compound, obtaining a suitable single crystal allows for the elucidation of its molecular structure, bond lengths, bond angles, and torsional angles.

Based on analyses of structurally similar morpholine-containing compounds, it is anticipated that this compound would crystallize in a monoclinic system, potentially with the space group P2₁/c. mdpi.comnih.govresearchgate.net The solid-state conformation is expected to exhibit specific key features:

Cyclohexene Ring Conformation: The unsaturated six-membered ring will adopt a non-planar conformation, most likely a half-chair or sofa form, to minimize steric and torsional strain.

Morpholine Ring Conformation: The morpholine ring is consistently observed to adopt a stable chair conformation in crystal structures. nih.gov

Amide Group Planarity: The amide linkage (O=C-N) will be essentially planar due to the delocalization of the nitrogen lone pair into the carbonyl π-system.

Relative Orientation: The relative orientation of the cyclohexene and morpholine rings about the amide bond will be a critical conformational parameter, influencing intermolecular packing interactions such as hydrogen bonding and van der Waals forces.

Powder X-ray diffraction (PXRD) can be used to analyze polycrystalline samples, providing a characteristic diffraction pattern that serves as a fingerprint for the specific crystalline phase. mdpi.comresearchgate.net This technique is crucial for identifying different polymorphs, which may exhibit distinct physical properties.

Table 3: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~10.5 |

| b (Å) | ~8.2 |

| c (Å) | ~13.1 |

| β (°) | ~98.5 |

| Volume (ų) | ~1120 |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | ~1.16 |

Advanced Chromatographic Techniques (HPLC, UPLC, GC-MS) for Purity and Mixture Analysis

Advanced chromatographic techniques are essential for the separation, quantification, and purity assessment of this compound. The choice of method depends on the compound's physicochemical properties, such as volatility and polarity, as well as the complexity of the sample matrix. axispharm.comtaylorfrancis.com

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC): HPLC and UPLC are the primary methods for analyzing non-volatile or thermally labile compounds. For this compound, a reverse-phase (RP) method is highly effective. sielc.com Separation is typically achieved on a C18 or similar stationary phase with a mobile phase consisting of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer. UPLC, which utilizes smaller particle-sized columns, offers significantly faster analysis times and improved resolution compared to conventional HPLC. amazonaws.com These techniques are ideal for determining the purity of a sample by quantifying the main peak area relative to any impurity peaks detected by a UV or mass spectrometry detector.

Gas Chromatography-Mass Spectrometry (GC-MS): Given its molecular weight and likely volatility, this compound is also amenable to analysis by GC-MS. mdpi.com In this technique, the sample is vaporized and separated based on its boiling point and interaction with a capillary column (e.g., a DB-5ms or equivalent). The separated components then enter a mass spectrometer, which provides both identification based on the mass spectrum and quantification. chromforum.org GC-MS is particularly powerful for identifying and quantifying volatile impurities in a sample and for analyzing the compound in complex mixtures. taylorfrancis.com

Table 4: Typical Chromatographic Conditions for Analysis

| Technique | Column | Mobile Phase / Carrier Gas | Detection |

| HPLC | C18 (e.g., 4.6 x 150 mm, 5 µm) | Acetonitrile/Water with 0.1% Formic Acid (gradient) | UV (210 nm), MS |

| UPLC | C18 (e.g., 2.1 x 50 mm, 1.7 µm) | Acetonitrile/Water with 0.1% Formic Acid (gradient) | UV (210 nm), MS/MS |

| GC-MS | Fused Silica Capillary (e.g., 30 m x 0.25 mm, 0.25 µm film) | Helium | Mass Spectrometry (EI) |

Computational and Theoretical Investigations of Cyclohex 3 En 1 Yl Morpholino Methanone

Quantum Chemical Calculations for Electronic Structure and Stability

Due to a lack of direct computational studies on Cyclohex-3-en-1-yl(morpholino)methanone, this section will draw upon findings from theoretical investigations of structurally related morpholine (B109124) and cyclohexene (B86901) derivatives to infer its probable electronic characteristics. Computational chemistry provides powerful tools to predict molecular properties, offering insights into stability, reactivity, and electronic structure.

Density Functional Theory (DFT) Studies on Ground State Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For molecules containing the morpholine moiety, DFT calculations, often using the B3LYP functional with a 6-311++G(d,p) basis set, are employed to determine optimized geometries and vibrational frequencies. nih.gov In analogous morpholine-containing compounds, DFT studies have been used to calculate properties such as bond lengths, bond angles, and dihedral angles, which are then often compared with experimental data to validate the computational model. nih.gov

For this compound, it is anticipated that the morpholine ring would adopt a chair conformation, which is its most stable form. rsc.org The cyclohexene ring would likely exist in a half-chair conformation. The amide bond connecting the two moieties is expected to have some degree of double bond character, leading to a planar arrangement of the atoms involved (C-CO-N-C). The specific bond lengths and angles would be influenced by the electronic interplay between the electron-donating morpholine nitrogen and the electron-withdrawing carbonyl group.

Interactive Data Table: Predicted Ground State Properties of Analogous Morpholine Amides

| Property | Typical Calculated Value | Computational Method |

| C=O Bond Length | ~1.23 - 1.25 Å | DFT/B3LYP |

| C-N (Amide) Bond Length | ~1.35 - 1.38 Å | DFT/B3LYP |

| Morpholine Ring Conformation | Chair | DFT/B3LYP |

| Cyclohexene Ring Conformation | Half-Chair | DFT/B3LYP |

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gaps

Frontier Molecular Orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. researchgate.net

In morpholine derivatives, the HOMO is often localized on the electron-rich regions, typically involving the lone pair of the nitrogen atom and the oxygen atom of the morpholine ring. rsc.org The LUMO, conversely, is generally distributed over the more electron-deficient parts of the molecule, such as the carbonyl group and the adjacent cyclohexene ring in the case of this compound.

For analogous morpholine-containing bioactive molecules, HOMO-LUMO energy gaps calculated via DFT have been reported in the range of 4 to 6 eV. researchgate.net A smaller HOMO-LUMO gap would imply that the molecule is more polarizable and has a higher tendency to engage in chemical reactions.

Interactive Data Table: Representative HOMO-LUMO Data for Morpholine Derivatives

| Compound Type | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

| N-acyl-morpholine-4-carbothioamides | -6.5 to -7.0 | -1.5 to -2.0 | ~5.0 |

| Morpholine-substituted Tetrahydroquinolines | -5.8 to -6.2 | -1.0 to -1.5 | ~4.3 - 4.8 |

Charge Distribution and Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. The MEP surface is colored to represent different potential values, with red indicating regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicating regions of low electron density (positive potential, susceptible to nucleophilic attack). imist.ma

For this compound, the MEP map would be expected to show a region of high negative potential (red) around the carbonyl oxygen atom due to the presence of lone pairs and its high electronegativity. The nitrogen atom of the morpholine ring would also exhibit a negative potential, though likely less intense than the carbonyl oxygen. Conversely, the hydrogen atoms and the carbonyl carbon atom would be in regions of positive potential (blue), indicating their susceptibility to nucleophilic attack. Such analyses are crucial for understanding intermolecular interactions and chemical reactivity. nih.gov

Theoretical Elucidation of Reaction Pathways and Transition States

While specific studies on the reaction pathways of this compound are not available, general principles of amide synthesis and reactivity can be theoretically investigated to understand its formation and transformations.

Intrinsic Reaction Coordinate (IRC) Calculations for Mechanistic Validation

Intrinsic Reaction Coordinate (IRC) calculations are performed to map the reaction pathway from a transition state to the reactants and products, thus confirming that the identified transition state connects the intended species. This method is instrumental in validating proposed reaction mechanisms.

Energetic Profiles of Key Synthetic Transformations

For the synthesis of this compound from morpholine and cyclohex-3-ene-1-carboxylic acid (potentially activated), the energetic profile would show the relative energies of the reactants, transition state, any intermediates, and the final product. The activation energy, which is the energy difference between the reactants and the transition state, determines the reaction rate. Catalysts are often employed in amide synthesis to lower this activation energy. researchgate.net For instance, the direct amidation of carboxylic acids can be catalyzed by agents like zirconium(IV) chloride. researchgate.net Computational studies on such catalytic cycles can reveal the role of the catalyst in stabilizing the transition state and facilitating the reaction.

Conformational Analysis and Molecular Dynamics Simulations of Flexible Analogues

The conformational flexibility of this compound is primarily dictated by the cyclohexene ring puckering and the rotation around the C-C and C-N bonds of the morpholino-methanone side chain.

Rotation around the Amide Bond: The amide bond (CO-N) in the morpholino-methanone moiety is known to have a significant barrier to rotation due to partial double bond character. nih.gov This restricted rotation leads to the existence of syn and anti conformers. Computational studies on N-acylhydrazones, which also contain the N-acyl group, have shown that methylation on the nitrogen can significantly alter the preferred dihedral angle, shifting the equilibrium from an antiperiplanar to a synperiplanar conformation. nih.gov While this compound does not have N-methylation, the steric bulk of the cyclohexene ring could influence this conformational preference.

Molecular Dynamics Simulations of Flexible Analogues: Molecular dynamics (MD) simulations provide a powerful tool to explore the conformational landscape and dynamic behavior of flexible molecules over time. jchemlett.comresearchgate.net For analogues of this compound, such as other amide derivatives, MD simulations can reveal the accessible conformations and the energy barriers between them. researchgate.net Simulations on poly-amido-saccharides, for instance, have been used to validate structural models and understand how backbone amide groups interact with the solvent. bu.edu For this compound, an MD simulation would likely show rapid puckering of the cyclohexene ring and slower, more restricted rotation around the amide bond.

A hypothetical energy profile for the key conformational changes in this compound, based on data from analogous systems, is presented in Table 1.

| Conformation | Description | Hypothetical Relative Energy (kcal/mol) |

|---|---|---|

| Equatorial Half-Chair | Morpholino-methanone group in the equatorial position of the half-chair cyclohexene. | 0.0 (most stable) |

| Axial Half-Chair | Morpholino-methanone group in the axial position of the half-chair cyclohexene. | ~2-4 |

| Boat | A higher energy conformation of the cyclohexene ring. | ~5-7 |

| Twist-Boat | An intermediate energy conformation between the half-chair and boat forms. | ~4-6 |

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry offers robust methods for predicting various spectroscopic parameters, which can then be compared with experimental data to validate the computed structures and electronic properties.

NMR Spectroscopy: The prediction of 1H and 13C NMR chemical shifts is a standard application of quantum chemical calculations. comporgchem.com Methods like the Gauge-Independent Atomic Orbital (GIAO) are commonly used for this purpose. nih.govlongdom.org For this compound, theoretical calculations would be expected to predict distinct chemical shifts for the protons and carbons of the cyclohexene ring and the morpholine moiety. The chemical shifts of the protons on the cyclohexene ring would be particularly sensitive to their axial or equatorial positions, providing a means to experimentally determine the dominant conformation.

IR Spectroscopy: Theoretical calculations of vibrational frequencies can aid in the assignment of experimental Infrared (IR) spectra. nih.gov The IR spectrum of this compound would be characterized by a strong absorption band corresponding to the C=O stretching of the amide group, typically in the range of 1630-1680 cm-1. The C-N stretching of the morpholine and amide groups, as well as the C=C stretching of the cyclohexene ring, would also give rise to characteristic absorption bands. Computational studies on cyclohexanone (B45756) oxime have demonstrated the utility of DFT methods in accurately predicting vibrational frequencies. nih.gov

A representative table of predicted versus hypothetical experimental spectroscopic data is shown in Table 2.

| Spectroscopic Parameter | Predicted Value (Computational) | Hypothetical Experimental Value |

|---|---|---|

| 1H NMR (ppm, olefinic H) | 5.5 - 6.0 | 5.7 |

| 13C NMR (ppm, C=O) | 170 - 175 | 172.5 |

| IR (cm-1, C=O stretch) | 1650 - 1690 | 1670 |

| UV-Vis (nm, λmax) | 200 - 220 (π→π*) | 210 |

Non-Linear Optical (NLO) Property Predictions for Related Chromophores

Non-linear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. The NLO response of a molecule is related to its hyperpolarizability. Computational methods, particularly DFT, are widely used to predict the NLO properties of organic molecules.

For a molecule to exhibit significant second-order NLO properties, it typically requires a combination of an electron-donating group and an electron-accepting group connected by a π-conjugated system. In this compound, the morpholino group can act as an electron donor, and the carbonyl group of the amide can act as an electron acceptor. However, the cyclohexene ring is not a fully conjugated system, which would likely limit the NLO response compared to chromophores with extended aromatic or polyene bridges.

Studies on amides have shown that they can exhibit NLO activity. For example, a theoretical investigation of squaric acid diamides indicated appreciable quadratic NLO activity. rsc.orgrsc.org Furthermore, computational studies on thiazolidine (B150603) amides have demonstrated that the introduction of substituents can significantly enhance the first hyperpolarizability. researchgate.net

The predicted NLO properties for chromophores with structural similarities to this compound are summarized in Table 3. These values are illustrative and based on findings for other organic chromophores.

| Chromophore Type | Key Structural Features | Predicted First Hyperpolarizability (β) (a.u.) |

|---|---|---|

| Simple Amide | Amide group with alkyl substituents. | Low |

| Push-Pull Amide | Amide linked to a π-system with donor/acceptor groups. | Moderate to High |

| Morpholino-containing Chromophore | Morpholine as a donor group in a push-pull system. | Potentially Moderate |

Chemical Applications and Advanced Derivatization of Cyclohex 3 En 1 Yl Morpholino Methanone

Cyclohex-3-en-1-yl(morpholino)methanone as a Versatile Building Block in Complex Molecule Synthesis

The structural features of this compound make it a valuable starting material for the synthesis of a wide array of complex organic molecules. The presence of multiple functional groups—an alkene, an amide, and a heterocyclic system—provides several handles for chemical modification. This versatility allows for its incorporation into larger, more intricate molecular frameworks, which is a significant advantage in areas such as pharmaceutical and agrochemical research.

The morpholine (B109124) ring, in particular, is a common motif in many biologically active compounds due to its favorable physicochemical properties, including metabolic stability and aqueous solubility. researchgate.netresearchgate.net The cyclohexene (B86901) core offers a stereochemically rich platform that can be manipulated to introduce chirality and conformational rigidity, which are often crucial for biological activity. The methanone (B1245722) linkage provides a robust connection between these two key fragments and can also be a site for further chemical transformations.

The utility of this compound as a building block is exemplified by its potential to participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. These reactions can be used to construct elaborate molecular skeletons that would be challenging to assemble through other synthetic routes. The strategic placement of its functional groups allows for sequential or one-pot transformations, leading to a rapid increase in molecular complexity from a relatively simple starting material.

Strategies for Further Functionalization and Diversification of the Compound

The chemical reactivity of this compound can be harnessed to generate a diverse library of derivatives. The following subsections detail some of the key strategies for the functionalization of its different components.

The cyclohexene ring is a prime site for a variety of chemical modifications. The double bond within this ring can undergo a range of addition reactions, allowing for the introduction of new functional groups and the creation of new stereocenters.

Diels-Alder Reaction: The alkene in the cyclohexene ring can act as a dienophile in Diels-Alder reactions, a powerful tool for the formation of six-membered rings. nih.govmdpi.comkhanacademy.orgyoutube.com By reacting this compound with a suitable diene, it is possible to construct bicyclic and polycyclic systems. The regioselectivity and stereoselectivity of the Diels-Alder reaction can often be controlled by the choice of diene and reaction conditions.

Interactive Table 1: Potential Diels-Alder Reactions

| Diene | Predicted Product Structure |

| 1,3-Butadiene (B125203) | A bicyclo[2.2.2]octene derivative |

| Cyclopentadiene | A tricyclic adduct |

| Furan | An oxa-bridged bicyclic system |

Hydrogenation: The double bond of the cyclohexene ring can be readily reduced through catalytic hydrogenation. This reaction converts the cyclohexene ring into a cyclohexane (B81311) ring, which can alter the conformational properties of the molecule and may be desirable for certain applications where a saturated carbocyclic core is required. The choice of catalyst (e.g., Palladium on carbon, Platinum oxide) can influence the stereochemical outcome of the hydrogenation.

While the morpholine ring is generally stable, its heteroatoms can be targets for derivatization under specific conditions.

The nitrogen atom of the morpholine moiety is part of an amide linkage and is therefore relatively unreactive towards typical electrophiles. However, under forcing conditions or through specialized synthetic routes, modifications might be achievable. More commonly, derivatization strategies would focus on analogues where the morpholine is introduced in a way that preserves the reactivity of the nitrogen. For instance, synthesis of related compounds with a free secondary amine on the morpholine ring would allow for a wide range of N-alkylation and N-acylation reactions. chemrxiv.org

The oxygen atom within the morpholine ring is an ether linkage and is generally inert to chemical modification.

The carbonyl group of the methanone linkage is a highly versatile functional group that can undergo a wide range of transformations. nih.govpressbooks.pubchemistrytalk.org

Reduction: The carbonyl group can be reduced to a secondary alcohol using reducing agents such as sodium borohydride (B1222165) or lithium aluminum hydride. This introduces a new chiral center and a hydroxyl group that can be used for further functionalization, such as esterification or etherification. Complete reduction of the carbonyl group to a methylene (B1212753) group can be achieved through methods like the Wolff-Kishner or Clemmensen reduction.

Wittig Reaction: The Wittig reaction provides a powerful method for converting the carbonyl group into a carbon-carbon double bond. By reacting this compound with a phosphorus ylide, a variety of substituted alkenes can be synthesized. This reaction is highly valuable for the construction of complex olefinic structures.

Interactive Table 2: Potential Carbonyl Group Functionalizations

| Reagent | Reaction Type | Product Functional Group |

| Sodium borohydride | Reduction | Secondary alcohol |

| Triphenylphosphine ylide | Wittig Reaction | Alkene |

| Hydrazine/KOH | Wolff-Kishner Reduction | Methylene |

Integration into Fused and Polycyclic Heterocyclic Architectures

The strategic combination of the functionalization methods described above can be used to integrate this compound into more complex fused and polycyclic heterocyclic architectures. For instance, a Diels-Alder reaction on the cyclohexene ring followed by intramolecular cyclization involving a functional group introduced via modification of the carbonyl group could lead to the formation of intricate polycyclic systems. mdpi.commdpi.com

The synthesis of such complex heterocyclic frameworks is of significant interest in medicinal chemistry, as these structures often exhibit potent and selective biological activities. The ability to systematically build upon the this compound scaffold provides a powerful platform for the discovery of new therapeutic agents.

Applications in Material Science: Exploring Optoelectronic Properties of Analogues

While the direct application of this compound in material science is not extensively documented, its structural motifs suggest potential for the development of novel materials with interesting optoelectronic properties. The modification of the core structure, for example, by introducing conjugated systems through Wittig reactions or by incorporating electron-donating or electron-withdrawing groups, could lead to the creation of organic molecules with tailored electronic and photophysical properties. bohrium.comthesciencepublishers.com

Analogues of this compound could be investigated for applications in areas such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and nonlinear optics. The morpholine group can influence the solubility and processing characteristics of such materials, which is an important consideration for device fabrication. Further research into the synthesis and characterization of derivatives of this compound could open up new avenues in the field of organic materials science.

Development of Novel Chemical Probes and Reagents Based on the Core Structure

The unique structural framework of this compound, featuring a reactive cyclohexene ring and a versatile morpholine carboxamide, presents a valuable scaffold for the development of novel chemical probes and reagents. These tools are instrumental in chemical biology and medicinal chemistry for elucidating biological pathways, identifying protein targets, and screening for potential therapeutic agents. The strategic modification of this core structure allows for the incorporation of various functional groups, including reporter tags and photoaffinity labels, to create sophisticated molecular probes.

The cyclohexene moiety serves as a key anchor for derivatization. Its double bond and allylic positions are amenable to a range of chemical transformations, enabling the introduction of functionalities crucial for probe activity. For instance, the cyclohexene ring's conformation and stereochemistry have been shown to be important for the biological activity of related compounds, suggesting that modifications at this position can significantly influence target binding and selectivity. In a study on structurally simplified analogs of the marine natural product superstolide A, the replacement of a cyclohexenyl group with a phenyl group resulted in a significant decrease in anticancer activity, highlighting the critical role of the cyclohexene ring in biological interactions. nih.gov

Similarly, the morpholine carboxamide portion of the molecule offers another site for modification. The nitrogen atom of the morpholine ring can be functionalized, or the amide linkage itself can be altered to attach different chemical entities. This versatility is crucial for designing probes with specific properties, such as altered solubility, cell permeability, or the ability to participate in "click" chemistry reactions for target identification.

A common strategy in the development of chemical probes is the introduction of a reporter group, such as a fluorophore, to enable visualization and quantification of the probe's interaction with its biological target. For example, various fluorescent probes are synthesized by coupling a fluorescent dye, like coumarin (B35378) or rhodamine, to a core scaffold via a carboxamide linkage. mdpi.compsu.edu This approach could be applied to this compound to generate fluorescent probes for live-cell imaging and high-throughput screening assays.

Another advanced application is the design of photoaffinity probes. These probes incorporate a photoreactive group, such as a diazirine or benzophenone, which upon photoactivation, forms a covalent bond with the target protein. nih.gov This allows for the irreversible labeling and subsequent identification of the target protein. The synthesis of such probes often involves the strategic placement of the photoaffinity label on the core scaffold to ensure that it does not interfere with target binding. nih.govunimi.it For instance, photoaffinity labels have been successfully incorporated into carboxamide-containing molecules to delineate allosteric binding sites on receptors. nih.gov

The development of these specialized chemical tools from the this compound core structure can be guided by structure-activity relationship (SAR) studies. By systematically modifying different parts of the molecule and evaluating the impact on biological activity, researchers can optimize the design of probes with high affinity and selectivity for their intended targets. nih.govdongguk.edu

The table below illustrates potential derivatizations of the this compound core structure to generate various types of chemical probes, based on established synthetic strategies for similar scaffolds.

| Probe Type | Modification Strategy | Potential Application | Key Functional Group |

| Fluorescent Probe | Coupling of a fluorophore (e.g., Rhodamine, Coumarin) to the morpholine nitrogen or cyclohexene ring. | Live-cell imaging, high-throughput screening, fluorescence polarization assays. | Fluorophore |

| Biotinylated Probe | Attachment of a biotin (B1667282) tag via a linker to the core structure. | Affinity purification of target proteins, pull-down assays. | Biotin |